5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Lipophilicity Drug design ADME optimization

5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1365939-36-1) is a densely functionalized pyrazole scaffold bearing an ethoxy group at the 5-position, an N-methyl group at the 1-position, and a carboxylic acid handle at the 4-position. With a molecular formula of C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol, this heterocyclic building block serves as a versatile intermediate for amide coupling, esterification, and subsequent heterocycle elaboration.

Molecular Formula C7H10N2O3
Molecular Weight 170.168
CAS No. 1365939-36-1
Cat. No. B2972648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid
CAS1365939-36-1
Molecular FormulaC7H10N2O3
Molecular Weight170.168
Structural Identifiers
SMILESCCOC1=C(C=NN1C)C(=O)O
InChIInChI=1S/C7H10N2O3/c1-3-12-6-5(7(10)11)4-8-9(6)2/h4H,3H2,1-2H3,(H,10,11)
InChIKeyWGTLSYLJSFTANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1365939-36-1): A Differentiated Pyrazole-4-carboxylic Acid Building Block for Medicinal Chemistry and Agrochemical Synthesis


5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1365939-36-1) is a densely functionalized pyrazole scaffold bearing an ethoxy group at the 5-position, an N-methyl group at the 1-position, and a carboxylic acid handle at the 4-position [1]. With a molecular formula of C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol, this heterocyclic building block serves as a versatile intermediate for amide coupling, esterification, and subsequent heterocycle elaboration . It is commercially available from multiple global suppliers at a standard purity of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC .

Why 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid Cannot Be Casually Replaced by Unsubstituted, 5-Methoxy, or 5-Chloro Analogs


Substituting the 5-ethoxy group on the pyrazole-4-carboxylic acid core with a hydrogen, methoxy, or chloro substituent produces measurable shifts in key physicochemical parameters—including computed lipophilicity (XLogP3), hydrogen-bond acceptor count, rotatable bond count, and topological polar surface area—that directly affect downstream reactivity, solubility, and molecular recognition [1][2]. These differences are not cosmetic; in lead optimization campaigns, even a ΔXLogP3 of 0.3–0.5 log units can translate into meaningful changes in membrane permeability and metabolic stability [3]. Furthermore, the ethoxy analog exhibits distinct storage behavior: it remains stable at room temperature in sealed, dry conditions, whereas the 5-methoxy comparator degrades unless stored at 2–8 °C, creating divergent cold-chain logistics requirements .

Quantitative Differentiation Evidence: 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid vs. Closest Pyrazole-4-carboxylic Acid Analogs


Computed Lipophilicity (XLogP3): Intermediate LogP Between 5-Methoxy and 5-Chloro Analogs Enables Fine-Tuned ADME Modulation

The target compound (5-ethoxy) has a PubChem-computed XLogP3 of 0.4, positioning it between the more polar 5-methoxy analog (XLogP3 = 0.1) and the more lipophilic 5-chloro analog (XLogP3 = 0.7). The unsubstituted parent (1-methyl-1H-pyrazole-4-carboxylic acid) is the most polar with XLogP3 = −0.2 [1][2][3]. This ethoxy substitution provides a ΔXLogP3 of +0.3 over the methoxy analog and −0.3 relative to the chloro analog, offering medicinal chemists a predictable lipophilicity step for structure–activity relationship (SAR) exploration without resorting to halogen introduction.

Lipophilicity Drug design ADME optimization

Hydrogen-Bond Acceptor Count: 5-Alkoxy Substitution Adds an Extra HBA Relative to Unsubstituted and 5-Chloro Analogs

Both the 5-ethoxy target compound and the 5-methoxy analog possess 4 hydrogen-bond acceptor (HBA) sites, compared to only 3 HBA sites for the unsubstituted (1-methyl-1H-pyrazole-4-carboxylic acid) and 5-chloro analogs [1][2]. The additional HBA arises from the ether oxygen at the 5-position and may contribute to differential solvation, crystal packing, and protein–ligand hydrogen-bonding patterns.

Hydrogen bonding Target engagement Solubility

Conformational Flexibility: The Ethoxy Rotatable Bond Offers Greater Ligand Adaptability Than Methoxy, Chloro, or Unsubstituted Analogs

The 5-ethoxy substituent introduces 3 rotatable bonds in the target molecule, versus 2 for the 5-methoxy analog and only 1 each for the unsubstituted and 5-chloro comparators [1][2]. The additional rotatable bond (the ethoxy C–C bond) provides greater conformational自由度 that can be exploited for induced-fit binding or for tuning solid-state properties in co-crystal engineering.

Conformational entropy Binding adaptability Crystal engineering

Room-Temperature Storage Stability: Eliminates Cold-Chain Logistics Required by the 5-Methoxy Analog

The 5-ethoxy compound is specified for storage at room temperature in sealed, dry conditions by multiple reputable vendors including Sigma-Aldrich/Ambeed and Fluorochem . In contrast, the 5-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid analog requires refrigerated storage at 2–8 °C, as specified by Aladdin Scientific and Bidepharm . This difference translates into lower shipping costs, reduced cold-chain failure risk, and simpler long-term inventory management for procurement teams.

Storage stability Supply chain Procurement logistics

Predicted Boiling Point: Higher Thermal Stability Margin vs. 5-Chloro and Unsubstituted Analogs for High-Temperature Reactions

The predicted boiling point of the target compound is 333.8 ± 22.0 °C at 760 mmHg [1], compared to 315.8 °C for the 5-chloro analog and 306.9 °C for the unsubstituted 1-methyl-1H-pyrazole-4-carboxylic acid . This ~18–27 °C higher boiling point suggests greater thermal stability that may be advantageous during high-temperature amide coupling or microwave-assisted synthesis, reducing the risk of decomposition or volatilization losses.

Thermal stability Reaction conditions Process chemistry

Topological Polar Surface Area: Equivalent to 5-Methoxy but 9.3 Ų Higher Than Unsubstituted and 5-Chloro Analogs—Impacting Permeability–Solubility Balance

The target compound and the 5-methoxy analog share a computed TPSA of 64.4 Ų, which is 9.3 Ų higher than both the unsubstituted and 5-chloro analogs (each 55.1 Ų) [1][2][3]. TPSA values above 60 Ų are associated with reduced passive membrane permeability but improved aqueous solubility—placing the ethoxy (and methoxy) compounds in a different permeability–solubility regime than the chloro and unsubstituted comparators.

TPSA Membrane permeability Drug-likeness

Recommended Procurement Scenarios for 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Intermediate LogP (0.4) Without Halogen Introduction

When a lead optimization program demands a pyrazole-4-carboxylic acid building block with a computed XLogP3 of ~0.4—more lipophilic than the 5-methoxy analog (XLogP3 = 0.1) but without the potential toxicity or synthetic complexity of the 5-chloro variant (XLogP3 = 0.7)—the 5-ethoxy compound provides a clean, predictable lipophilicity increment [1]. This is particularly relevant in CNS or anti-infective programs where balancing passive permeability with solubility is critical.

Laboratory Procurement Where Ambient Storage and Simplified Cold-Chain Logistics Are Required

For research groups operating in settings with limited or unreliable cold-chain infrastructure, the room-temperature storage stability of 5-ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid offers a decisive logistical advantage over the 5-methoxy analog, which requires 2–8 °C refrigeration . This eliminates the risk of compound degradation from freezer malfunctions and reduces shipping complexity and cost.

High-Temperature Synthetic Transformations Requiring Thermal Stability Above 330 °C

Process chemists executing high-temperature amide couplings, microwave-assisted reactions, or distillative workups may benefit from the compound's predicted boiling point of ~334 °C—substantially higher than the 5-chloro (~316 °C) and unsubstituted (~307 °C) analogs [2]. This thermal margin can reduce decomposition-related yield losses when reaction temperatures approach or exceed 300 °C.

Structure-Based Drug Design Requiring an Additional H-Bond Acceptor and Conformational Flexibility at the 5-Position

When a target protein's binding pocket demands a 5-substituent capable of both hydrogen-bond acceptance and conformational sampling, the ethoxy group's 4 HBA count and 3 rotatable bonds provide functional versatility unavailable in the unsubstituted (3 HBA, 1 rotatable bond) or 5-chloro (3 HBA, 1 rotatable bond) scaffolds [3]. The 5-methoxy analog matches the HBA count but offers only 2 rotatable bonds, potentially limiting induced-fit binding modes.

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